molecular formula C13H16N2O3 B2684752 ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 923103-82-6

ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2684752
CAS No.: 923103-82-6
M. Wt: 248.282
InChI Key: REWYJOVCCMQOJW-UHFFFAOYSA-N
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Description

Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidinone ring attached to a phenyl group, which is further connected to an ethyl carbamate moiety

Scientific Research Applications

Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:

Safety and Hazards

Ethyl carbamate, a related compound, is a process contaminant sometimes found in fermented foods and alcoholic beverages. It has shown a potential for carcinogenicity when administered in high doses in animal tests .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of Ethyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate. This could include exploring its potential uses in medicinal chemistry, given the interest in pyrrolidine-based compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 3-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction mixture can be refluxed in dimethylformamide (DMF) at 130°C for a couple of hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)14-10-5-3-6-11(9-10)15-8-4-7-12(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWYJOVCCMQOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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